molecular formula C21H20Cl2N4O4S B4993414 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE

Cat. No.: B4993414
M. Wt: 495.4 g/mol
InChI Key: ZQTFUMYAIJYPKZ-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group and a pyrimidinylaminosulfonylphenyl group attached to a butanamide backbone. This compound is primarily used in agricultural applications for its herbicidal properties.

Preparation Methods

The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and 4-methyl-2-pyrimidinylamine.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid.

    Coupling Reaction: The intermediate 4-(2,4-dichlorophenoxy)butanoic acid is then coupled with 4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenylamine under appropriate conditions to form the final product.

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE has several scientific research applications:

    Agriculture: It is widely used as a herbicide to control broadleaf weeds in crops.

    Biology: The compound is studied for its effects on plant physiology and its potential use in weed management.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with herbicidal properties.

    Industry: It is used in the formulation of herbicidal products and as a reference standard in analytical chemistry.

Mechanism of Action

The herbicidal activity of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE is primarily due to its ability to disrupt the growth and development of plants. It acts by inhibiting key enzymes involved in the biosynthesis of essential amino acids, leading to the accumulation of toxic intermediates and ultimately causing cell death. The molecular targets include acetolactate synthase and other enzymes in the branched-chain amino acid pathway.

Comparison with Similar Compounds

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BUTANAMIDE can be compared with other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Similar in structure but lacks the pyrimidinylaminosulfonylphenyl group.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Contains a methyl group instead of the dichloro substitution.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct herbicidal activity and selectivity.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c1-14-10-11-24-21(25-14)27-32(29,30)17-7-5-16(6-8-17)26-20(28)3-2-12-31-19-9-4-15(22)13-18(19)23/h4-11,13H,2-3,12H2,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTFUMYAIJYPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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